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molecular formula C7H3BrIO2- B8622423 3-Bromo-5-iodobenzoate

3-Bromo-5-iodobenzoate

Cat. No. B8622423
M. Wt: 325.91 g/mol
InChI Key: MKJBJYCBKXPQSY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476764B2

Procedure details

To a sealable tube equipped with a stir bar were added (CuOTf)2.PhH (164 mg, 0.29 mmol), sodium methanesulfinate (847.8 mg, 7.06 mmol) and 3-bromo-5-iodobenzoate (2.0 g, 5.88 mmol). The tube was then covered with a rubber septa and a nitrogen atmosphere was established. N,N′-dimethylethylenediamine (54.6 mg, 0.07 mL, 0.588 mmol) and anhydrous DMSO (5.88 mL) were added via syringe and the septa was replaced by a Teflon-coated screw cap and the reaction vessel was placed in a 110° C. oil bath. After stirred for 20 h, the reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate (60 mL) and filtered through a pad of silica gel. The filtrate was washed with H2O (100 mL) twice, brine (100 mL), dried over sodium sulfate, filtered and concentrated under vacuum. The crude mixture was purified by reverse phase prep HPLC to give the title compound (760 mg): 1H NMR (CD3OD, 500 MHz) δ ppm 3.21 (3H, s), 3.99 (3H, s), 8.36 (1H, m), 8.46 (1H, m), 8.50 (1H, m). HPLC retention time: 1.578 min (method A). MS (ESI) (M+H)+ 292.00.
[Compound]
Name
(CuOTf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
164 mg
Type
reactant
Reaction Step Two
Quantity
847.8 mg
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
0.07 mL
Type
reactant
Reaction Step Five
Name
Quantity
5.88 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[CH3:7][S:8]([O-:10])=[O:9].[Na+].[Br:12][C:13]1[CH:14]=[C:15]([CH:19]=[C:20](I)[CH:21]=1)[C:16]([O-:18])=[O:17].[CH3:23]NCCNC>C(OCC)(=O)C.CS(C)=O>[Br:12][C:13]1[CH:14]=[C:15]([CH:19]=[C:20]([S:8]([CH3:7])(=[O:10])=[O:9])[CH:21]=1)[C:16]([O:18][CH3:23])=[O:17] |f:1.2|

Inputs

Step One
Name
(CuOTf)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
164 mg
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
847.8 mg
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C(=O)[O-])C=C(C1)I
Step Five
Name
Quantity
0.07 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
5.88 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a sealable tube equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
was placed in a 110° C.
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
WASH
Type
WASH
Details
The filtrate was washed with H2O (100 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (100 mL), dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by reverse phase prep HPLC

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: CALCULATEDPERCENTYIELD 440.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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